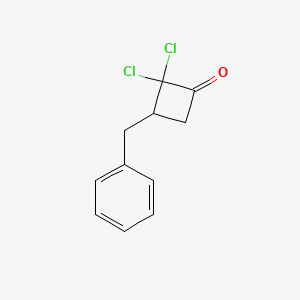
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is an organic compound with the molecular formula C7H12O4 It is characterized by the presence of a hydroxy group and an oxolane ring attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid typically involves the reaction of oxolane derivatives with propanoic acid precursors. One common method is the esterification of oxolane-2-carboxylic acid with hydroxypropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of oxolan-2-one derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-hydroxy-3-(oxolan-2-yl)propanol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxolan-2-one derivatives.
Reduction: 2-Hydroxy-3-(oxolan-2-yl)propanol.
Substitution: Various esters and ethers depending on the nucleophile used.
科学研究应用
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, including surfactants and emulsifiers.
作用机制
The mechanism of action of 2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The oxolane ring provides structural stability and can participate in various biochemical reactions. These interactions can modulate metabolic pathways and cellular processes, making the compound of interest for therapeutic applications .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-2-(oxolan-3-yl)propanoic acid
- 3-(5-Oxooxolan-2-yl)propanoic acid
- 2-(oxolan-3-yl)propanoic acid
Uniqueness
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is unique due to its specific structural arrangement, which combines a hydroxy group and an oxolane ring with a propanoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-hydroxy-3-(oxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H12O4/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6,8H,1-4H2,(H,9,10) |
InChI 键 |
YANAYWPSRRUZFP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CC(C(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Methyl-9-azabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B8553371.png)




![2-[3-((4-Chloro-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B8553415.png)




